molecular formula C16H25NO5 B1680560 Retusine CAS No. 480-86-4

Retusine

Cat. No. B1680560
CAS RN: 480-86-4
M. Wt: 311.37 g/mol
InChI Key: GXAPLLMJHZBIPX-VZYPABODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retusin, also known as 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, is an O-methylated flavonol, a type of flavonoid . It can be found in Origanum vulgare and in Ariocarpus retusus . The chemical formula of Retusine is C19H18O7 .


Molecular Structure Analysis

The molecular structure of Retusine is C16H25NO5 . The average mass is 311.373 Da and the monoisotopic mass is 311.173279 Da .

Scientific Research Applications

  • Pharmacology

    • Retusine is a compound found in the Stevia plant . It has been found to have antimicrobial action against certain types of gram-positive bacteria . The exact methods of application or experimental procedures are not specified in the source. The outcomes of these applications are also not detailed in the source.
  • Medicine

    • Retusine has been identified in the Cousinia alata Schrenk plant, and it has been associated with antiviral and anti-inflammatory activities . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
  • Chemistry

    • Retusine, as a chemical compound, could be used in the synthesis of new molecules and drug candidates . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
  • Neuroscience

    • While there’s no direct mention of Retusine’s application in neuroscience, it’s worth noting that many compounds are studied in this field for their potential effects on the nervous system . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
  • Genetics

    • While there’s no direct mention of Retusine’s application in genetics, it’s worth noting that many compounds are studied in this field for their potential effects on gene expression and genetic variation . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.
  • Environmental Science

    • While there’s no direct mention of Retusine’s application in environmental science, it’s worth noting that many compounds are studied in this field for their potential effects on the environment . The specific methods of application or experimental procedures, as well as the outcomes of these applications, are not detailed in the source.

properties

IUPAC Name

(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAPLLMJHZBIPX-VZYPABODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963985
Record name 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-qvg5S7bce6

CAS RN

480-86-4
Record name Retusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETUSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retusine
Reactant of Route 2
Retusine
Reactant of Route 3
Retusine
Reactant of Route 4
Retusine
Reactant of Route 5
Retusine
Reactant of Route 6
Retusine

Citations

For This Compound
163
Citations
YIWEI FANG, ZEL BIAN, GHUI WANG… - Acta Chimica …, 1981 - sioc-journal.cn
The mechanisms of frahmentation of retusine, spectabiline, usaramine and diacetyl-monocrotaline were stL died by means of exact mass measurements and metastable ion …
Number of citations: 1 sioc-journal.cn
CCJ Culvenor, LW Smith - Australian Journal of Chemistry, 1957 - CSIRO Publishing
… For the foregoing reasons, we consider retusine t,o be an ester derived from a-2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone (11) and a 7-hydroxy-1hydroxymethylpyrrolizidine of …
Number of citations: 63 www.publish.csiro.au
XA Dominguez, RH Ramírez, OL Ugaz, J García… - Planta …, 1968 - thieme-connect.com
… On acetylation retusine gave a yellowish crystalline compound, … On methylation of retusine with methyl iodide and K2C03 … A search of the literature showed that retusine was synthetized …
Number of citations: 21 www.thieme-connect.com
AJ Aasen, CCJ Culvenor, LW Smith - The Journal of Organic …, 1969 - ACS Publications
… alkaloids show that hastanecine and the amino alcohol from retusine are 7-hydroxy-l-hydroxymethyl derivatives and … The amino alcohol from retusine is identical with tumeforcidine. …
Number of citations: 69 pubs.acs.org
A Arciniegas, MTR Apan… - … für Naturforschung C, 2004 - degruyter.com
A new phytochemical study of Mortonia greggii (Celastraceae) afforded four friedelan derivatives (1-4), three lupanes (5-7), retusine (8), two esterified polyhydroxyagarofurans (9-10), …
Number of citations: 42 www.degruyter.com
JM Amaro-Luis, M Adrian, C Díaz - Annales pharmaceutiques …, 1997 - europepmc.org
… Ombuoside and the synthetic derivatives octa-acetylombuoside, ombuine and retusine were … To a lesser degree, octaacetylombuoside and retusine showed activity against the Gram-…
Number of citations: 10 europepmc.org
JM AMARO-LUIS - researchgate.net
… Ombuo side and the synthetic derivatives octa-acetylombuo side, ombuine and retusine were … To a les ser degree, octaacetylombuo side and retusine showed activity against the Gram-…
Number of citations: 0 www.researchgate.net
CCJ Culvenor, NI Koretskaya, LW Smith… - Australian Journal of …, 1968 - CSIRO Publishing
… , there are three other saturated diols which might be the unknown 7,9-diols of la-hydroxymethyl-8a configuration: turneforcidine, macronecine, and the amino alcohol from retusine.4 …
Number of citations: 25 www.publish.csiro.au
G Vidari, PV Finzi, M de Bernardi - Phytochemistry, 1971 - Elsevier
… been isolated from stems of Aframomum giganteum: kaempferol 3,7,4′-trimethyl ether, quercetin 3,7,4′-trimethyl ether (ayanin) and quercetin 3,7,3′,4′-tetramethyl ether (retusine). …
Number of citations: 40 www.sciencedirect.com
F Mendrofa, INE Lister, S Lie - 2021 IEEE International …, 2021 - ieeexplore.ieee.org
… The results showed that the Syzygium polyanthum contained qoniferin, juncusol, retusine, and quercetin. Furthermore, the toxicity prediction results showed that coniferin has a high …
Number of citations: 1 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.